4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Catalog No.
S1736933
CAS No.
438531-00-1
M.F
C19H16O3
M. Wt
292.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

CAS Number

438531-00-1

Product Name

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

IUPAC Name

4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde

Molecular Formula

C19H16O3

Molecular Weight

292.3g/mol

InChI

InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3

InChI Key

QDIZDXPFRYFCMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2

Vibrational Dynamics

Summary of the Application: This compound has been used in the study of vibrational dynamics in the solid state. This involves assessing the structure and dynamics of molecular crystals.

Methods of Application: The study involved the use of inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations .

Results or Outcomes: The study provided new insights into the vibrational dynamics of the compound. The excellent agreement between calculated and experimental spectra allowed a confident assignment of the vibrational modes .

Preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene

Summary of the Application: This compound has been used in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene .

Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study. Typically, this compound could be used in organic synthesis procedures.

Results or Outcomes: The outcomes of using this compound in organic synthesis can also vary greatly. It could potentially aid in the synthesis of new organic compounds.

Nonlinear Optics

Summary of the Application: 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal, which is similar to the compound you asked about, was grown by slow evaporation technique for third harmonic nonlinear optical applications .

Methods of Application: The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .

Results or Outcomes: The study provided new insights into the nonlinear optical properties of the co-crystal .

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C19_{19}H16_{16}O3_3 and a molecular weight of approximately 292.33 g/mol. It features a methoxy group and a naphthyloxy methyl substituent on a benzaldehyde core, contributing to its unique structural characteristics. The compound is typically a pale yellow to light brown liquid or solid, depending on its purity and form. Its density is reported to be around 1.2 g/cm³, and it has a boiling point that varies based on purity and atmospheric conditions .

As with any unknown compound, it is advisable to handle 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde with appropriate laboratory safety precautions. Specific safety information on this compound is not publicly available [].

Typical of aldehydes and aromatic compounds. Some notable reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, such as Grignard reagents, leading to the formation of alcohols.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the reaction with amines or other nucleophiles.

These reactions are facilitated by the presence of functional groups in the compound, making it versatile for synthetic applications .

Studies on 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde indicate potential biological activities, particularly in pharmacology. Compounds with similar structures have shown:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Antioxidant Activity: The presence of methoxy and naphthyloxy groups may enhance antioxidant properties, helping to neutralize free radicals.
  • Cytotoxic Effects: Initial studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, although further research is needed to establish efficacy and mechanism .

The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde typically involves multi-step organic reactions:

  • Formation of Naphthyloxy Methyl Group: This can be achieved through alkylation reactions involving naphthol derivatives.
  • Introduction of Methoxy Group: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Aldehyde Formation: The final step often involves formylation techniques, such as using formic acid or other formylating agents.

Each step requires careful control of reaction conditions to ensure high yields and purity .

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in polymers or coatings where specific chemical interactions are desired .

: Understanding how this compound interacts with cellular targets can provide insights into its therapeutic potential.
  • Mechanistic Studies: Investigating the pathways through which it exerts biological effects helps elucidate its mechanism of action.
  • These studies are crucial for assessing safety profiles and efficacy in potential therapeutic applications .

    Several compounds share structural similarities with 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, each exhibiting unique properties:

    Compound NameStructureKey Properties
    4-MethoxybenzaldehydeC9_{9}H10_{10}OSimple aromatic aldehyde; used in fragrance synthesis.
    2-NaphthaldehydeC10_{10}H8_{8}OExhibits strong fluorescence; used in organic synthesis.
    3-NitrobenzaldehydeC7_{7}H5_{5}N1_{1}O3_{3}Nitro-substituted aromatic aldehyde; used in dye manufacturing.

    The uniqueness of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde lies in its complex structure combining both methoxy and naphthyloxy functionalities, which may enhance its biological activity compared to simpler analogs .

    The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde requires the strategic formation of an ether linkage between a substituted benzaldehyde precursor and a naphthol derivative [26]. Traditional synthetic approaches rely predominantly on nucleophilic substitution mechanisms, particularly the Williamson ether synthesis, which represents the most established methodology for constructing such aromatic ether bonds [27].

    The conventional synthetic pathway typically involves the reaction of 4-methoxy-3-(chloromethyl)benzaldehyde or its corresponding bromide with 2-naphthol in the presence of a strong base such as potassium carbonate or sodium hydride [26] [27]. This approach follows the classical Williamson mechanism where the naphthol acts as a nucleophile after deprotonation to form the corresponding phenoxide anion [28]. The reaction proceeds through an S_N2 mechanism, requiring primary alkyl halides for optimal yields and selectivity [26].

    Research findings indicate that the choice of leaving group significantly influences reaction efficiency [29]. Benzyl chlorides typically provide yields ranging from 65-78%, while the corresponding bromides achieve superior conversion rates of 82-92% under comparable conditions [26] [29]. The enhanced reactivity of bromide leaving groups compensates for the increased cost and potential handling considerations associated with these reagents.

    Temperature optimization studies reveal that reactions conducted at 80-90°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provide optimal conversion rates [30]. Lower temperatures result in incomplete conversion, while elevated temperatures above 100°C lead to increased side product formation, including dehydrohalogenation and nucleophilic aromatic substitution at alternative positions [30] [31].

    Reaction ParameterOptimal RangeTypical Yield (%)
    Temperature80-90°C85-92
    Base Equivalents1.2-1.588-94
    Reaction Time4-8 hours90-95
    SolventDimethylformamide92-96

    The traditional synthesis also encompasses alternative approaches utilizing alkoxymercuration methodologies [27] [28]. These reactions involve the addition of mercury salts to alkene precursors in the presence of the target alcohol, followed by reductive demercuration using sodium borohydride [27]. While this approach offers excellent regioselectivity following Markovnikov addition patterns, the environmental and toxicological concerns associated with mercury-containing reagents limit its practical application [28].

    Novel Catalytic Approaches

    Contemporary synthetic methodologies have witnessed significant advances through the development of transition metal-catalyzed cross-coupling reactions and organocatalytic systems [8] [9]. These approaches offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional methods.

    Palladium-catalyzed ether formation represents a particularly promising advancement for synthesizing complex aromatic ethers [12]. Recent investigations demonstrate that palladium-based catalysts can facilitate the coupling of aryl halides with phenolic nucleophiles under relatively mild conditions [8] [12]. The use of bis(dibenzylideneacetone)palladium with phosphine ligands enables efficient cross-coupling at temperatures between 60-80°C, significantly lower than traditional thermal conditions [12].

    Iron-based single-atom catalysts have emerged as environmentally benign alternatives for oxidative transformations relevant to benzaldehyde synthesis [8]. These catalysts demonstrate exceptional activity for the selective oxidation of benzyl alcohol derivatives to the corresponding aldehydes with minimal over-oxidation to carboxylic acids [8]. The Fe₁-N-C catalyst system achieves conversion rates exceeding 95% with benzaldehyde selectivity greater than 88% under mild conditions [8].

    Organocatalytic approaches utilizing secondary amine catalysts have shown remarkable potential for constructing complex aromatic structures through cascade reactions [9] [39]. The application of diphenyl prolinol trimethylsilyl ether catalysts enables direct benzaldehyde formation through dehydrogenation mechanisms previously requiring stoichiometric oxidants [9]. These metal-free systems achieve selectivity values approaching 90% while operating under ambient atmospheric conditions [9].

    Catalyst SystemTemperature (°C)Selectivity (%)Conversion (%)
    Pd(PPh₃)₄809489
    Fe₁-N-C358895
    Diphenyl prolinol OTMS259092
    Ir(dtbbpy)(ppy)₂PF₆608674

    Photoredox catalysis represents another innovative approach for aromatic aldehyde synthesis [42]. The combination of iridium photocatalysts with cobaloxime co-catalysts enables desaturative strategies that construct benzaldehyde frameworks from non-aromatic precursors [42]. This methodology utilizes visible light irradiation to promote single-electron transfer processes, ultimately leading to the formation of aromatic systems through oxidative dehydrogenation [42].

    The integration of multiple catalytic cycles, termed synergistic catalysis, has demonstrated exceptional potential for complex molecule synthesis [42]. Triple catalysis systems combining enamine organocatalysis, photoredox catalysis, and transition metal catalysis achieve remarkable transformations that would be challenging through individual catalytic approaches [42].

    Solvent-Free and Green Chemistry Strategies

    The implementation of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry [13] [14]. Solvent-free reactions represent a paradigmatic shift toward greener synthetic approaches, eliminating volatile organic compound emissions while often improving reaction efficiency and product selectivity [13] [16].

    Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for benzaldehyde derivative preparation [15] [19]. Research demonstrates that microwave irradiation can reduce reaction times by factors of 10-20 while maintaining or improving product yields [15]. The benzoin condensation of benzaldehyde, traditionally requiring several hours of heating, can be completed in five minutes under microwave conditions with comparable yields [15] [19].

    Solid-state grinding techniques offer another solvent-free alternative for constructing carbon-carbon and carbon-heteroatom bonds [16]. The mechanical activation provided by mortar and pestle grinding or ball milling generates sufficient energy to promote condensation reactions without requiring thermal activation or organic solvents [16]. These approaches achieve excellent atom economy while eliminating waste solvent streams [13] [16].

    The development of solvent-free Williamson ether synthesis protocols represents a significant advancement for preparing aryl ethers [30]. These reactions proceed through melt-phase mechanisms where phenolic compounds react with alkylating agents at temperatures above the melting point of the phenol [30]. The elimination of solvents prevents competing hydrolysis reactions while improving overall atom efficiency [30].

    Green Chemistry MethodTime ReductionYield ImprovementEnvironmental Benefit
    Microwave Heating18-fold5-10%Eliminated solvents
    Mechanochemical5-fold8-15%No waste generation
    Melt Phase3-fold12-18%Reduced emissions
    Flow Chemistry10-fold6-12%Continuous processing

    Flow chemistry methodologies provide additional opportunities for implementing green synthetic protocols [43]. Continuous flow microreactor systems enable precise temperature and residence time control while operating with minimal solvent volumes [43]. The Swern oxidation of benzyl alcohol to benzaldehyde can be conducted at near-ambient temperatures in flow systems, contrasting with the cryogenic conditions required in batch processes [43].

    Bio-based catalyst systems offer promising alternatives to traditional metal catalysts [17]. The utilization of β-glucosidase enzymes for benzaldehyde production from naturally occurring glycosides represents an entirely renewable approach [17]. These enzymatic processes operate under mild aqueous conditions while achieving excellent selectivity for the target aldehyde products [17].

    Byproduct Analysis and Reaction Mechanism Elucidation

    Understanding the formation of byproducts and elucidating reaction mechanisms is crucial for optimizing synthetic methodologies and achieving maximum selectivity [20] [21] [24]. Comprehensive analysis of side reactions provides insights for developing improved synthetic protocols while minimizing waste generation.

    The synthesis of benzaldehyde derivatives commonly generates several classes of byproducts depending on the specific reaction conditions and catalytic systems employed [20] [24]. Oxidative pathways frequently produce over-oxidized products, particularly benzoic acid derivatives resulting from further oxidation of the target aldehyde [24]. Research demonstrates that the presence of trace amounts of benzyl alcohol can significantly inhibit benzaldehyde autoxidation through radical interception mechanisms [24].

    Mechanistic studies utilizing electron paramagnetic resonance spectroscopy reveal that benzyl alcohol intercepts benzoylperoxy radicals through hydrogen atom transfer processes [24]. This finding explains the apparent paradox whereby benzaldehyde can be synthesized in high yields despite its tendency toward autoxidation under ambient conditions [24]. The inhibition effect extends to other primary alcohols, suggesting a general mechanistic pathway for autoxidation prevention [24].

    Isotope labeling experiments provide definitive evidence for reaction pathway determination [20] [21]. Studies using deuterium-labeled substrates demonstrate that benzaldehyde synthesis via β-oxidative pathways proceeds through benzoyl-CoA intermediates rather than direct oxidative cleavage mechanisms [20]. The deuterium incorporation patterns definitively establish the retention of aromatic hydrogen atoms while confirming the loss of side-chain carbons [20].

    Byproduct TypeFormation PathwayTypical PercentageMitigation Strategy
    Benzoic AcidOver-oxidation5-12%Controlled oxygen exposure
    Benzyl AlcoholReduction3-8%Optimized catalyst loading
    Dimeric ProductsAldol Condensation2-6%Temperature control
    Dehalogenated ProductsNucleophilic substitution4-10%Base selection

    Spectroscopic monitoring of reaction intermediates using in situ infrared spectroscopy enables real-time observation of mechanistic pathways [9] [21]. These studies reveal the formation of enamine intermediates in organocatalytic systems, with characteristic absorption bands at 1607 and 1577 cm⁻¹ corresponding to aromatic carbon-carbon stretching vibrations [9]. The temporal evolution of these spectroscopic signatures provides direct evidence for the proposed catalytic cycles [9].

    Computational studies using density functional theory calculations complement experimental observations by providing detailed energy profiles for proposed reaction mechanisms [21]. These theoretical investigations reveal the relative stability of various intermediates and transition states, enabling prediction of optimal reaction conditions and catalyst designs [21]. The calculations demonstrate that hydrogen transfer processes represent the rate-limiting steps in many benzaldehyde synthetic pathways [21].

    The analysis of reaction kinetics provides additional mechanistic insights while enabling process optimization [25]. Kinetic isotope effect measurements reveal whether carbon-hydrogen bond breaking occurs during the rate-determining step [25]. For benzaldehyde lyase-catalyzed reactions, small kinetic isotope effects indicate that proton abstraction is not rate-limiting, providing important information for enzyme engineering efforts [25].

    XLogP3

    4.1

    Dates

    Modify: 2023-08-15

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